Benzenesulfonic acid, 4-chloro-, ethyl ester

Description

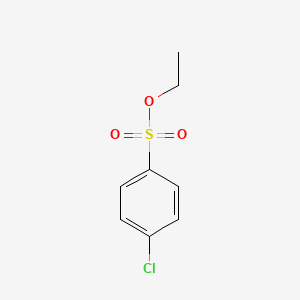

Benzenesulfonic acid, 4-chloro-, ethyl ester (IUPAC name: ethyl 4-chlorobenzenesulfonate) is an organosulfur compound with the molecular formula C₈H₉ClO₃S and a molecular weight of 220.7 g/mol (calculated). It is an ester derivative of 4-chlorobenzenesulfonic acid, where the sulfonic acid group (–SO₃H) is replaced by an ethyl ester (–SO₃C₂H₅). The chlorine substituent at the para position on the benzene ring enhances its electrophilic character, making it reactive in organic synthesis.

This compound is primarily used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes. Its ester group facilitates solubility in organic solvents, while the sulfonate moiety contributes to stability under acidic conditions .

Properties

IUPAC Name |

ethyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEDTZGUAGKMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174391 | |

| Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-71-4 | |

| Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-chloro-, ethyl ester typically involves the sulfonation of chlorobenzene followed by esterification. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide, which react with chlorobenzene to form 4-chlorobenzenesulfonic acid . The resulting sulfonic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-chloro-, ethyl ester undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonic acid group, which makes the benzene ring less reactive towards electrophiles.

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Sulfuric Acid: Used as a catalyst in the esterification process.

Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation of chlorobenzene.

Nucleophiles: Such as hydroxide ions for nucleophilic substitution reactions.

Major Products Formed

4-Chlorobenzenesulfonic Acid: Formed during the sulfonation step.

Scientific Research Applications

Benzenesulfonic acid, 4-chloro-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-chloro-, ethyl ester involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The sulfonic acid group directs electrophiles to the meta position on the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The physicochemical and biological properties of benzenesulfonic acid esters vary significantly with substituent type (e.g., chloro, methyl, trifluoromethyl) and ester chain length. Below is a comparative analysis:

Key Observations :

- Substituent Effects : The chloro group in ethyl 4-chlorobenzenesulfonate increases electrophilicity compared to the methyl analog, enhancing reactivity in nucleophilic substitutions. The trifluoromethylsulfonyl group in the fluorinated derivative introduces strong electron-withdrawing effects, improving thermal stability .

- Molecular Weight : Longer ester chains (e.g., ethyl vs. methyl) increase molecular weight and hydrophobicity, affecting solubility in polar solvents .

Biological Activity

Benzenesulfonic acid, 4-chloro-, ethyl ester (C8H9ClO3S) is an aromatic sulfonic acid derivative that exhibits various biological activities, particularly in relation to enzyme interactions and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in biochemical research.

Chemical Structure and Properties

The compound features a benzenesulfonic acid moiety with a chlorine substituent at the para position and an ethyl ester group. The molecular weight is approximately 212.26 g/mol , which influences its solubility and reactivity in biological systems. The presence of the sulfonic acid group allows for ionic interactions with biomolecules, while the ethyl ester can undergo hydrolysis, releasing benzenesulfonic acid.

Enzyme Interactions

This compound has been shown to interact with various enzymes, primarily through ionic bonding facilitated by its sulfonic acid group. This interaction can lead to:

- Inhibition or Activation of Enzymatic Activity : The compound's ability to form strong ionic bonds with amino acid residues in enzymes suggests potential roles in modulating enzymatic pathways.

- Covalent Bonding : The ethyl ester group may engage in covalent bonding under certain conditions, influencing the biological effects of the compound.

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives possess antimicrobial properties. For instance, studies have demonstrated that certain structural modifications can enhance antifungal activity against various pathogens. While specific data on 4-chloro-, ethyl ester is limited, related compounds have shown efficacy against both bacterial and fungal strains.

Synthesis

The synthesis of this compound typically involves:

- Esterification : Reacting benzenesulfonic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Chlorination : Introducing chlorine at the para position of the benzene ring can be achieved through electrophilic aromatic substitution.

The general reaction can be summarized as follows:

Case Study 1: Enzyme Modulation

A study investigating the interaction of benzenesulfonic acid derivatives with cyclooxygenase enzymes revealed that modifications to the sulfonic acid group can alter enzyme inhibition profiles. The research indicated that compounds with similar structures could serve as potential leads for drug development targeting inflammation-related pathways .

Case Study 2: Antifungal Activity

In a comparative analysis of salicylanilide esters, derivatives similar to benzenesulfonic acid were assessed for antifungal activity. Certain modifications demonstrated significant antifungal properties against yeasts and filamentous fungi, suggesting that further exploration of benzenesulfonic acid derivatives could yield effective antifungal agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzenesulfonic acid, 4-methyl-, ethyl ester | Contains a methyl group instead of a chloro group | Moderate antimicrobial activity |

| Benzenesulfonic acid, 4-nitro-, ethyl ester | Contains a nitro group | Enhanced antifungal properties |

| This compound | Contains a chlorine substituent | Potential enzyme modulator |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.